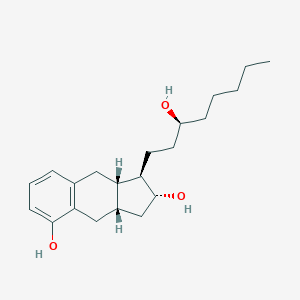

Descarboxymethyl treprostinil

描述

Descarboxymethyl treprostinil is a synthetic analogue of treprostinil, a prostacyclin medication primarily used to treat pulmonary arterial hypertension. This compound is characterized by its molecular formula C21H32O3 and a molecular weight of 332.5 g/mol . It is known for its potential therapeutic effects, including vasodilation and inhibition of platelet aggregation .

准备方法

The synthesis of descarboxymethyl treprostinil involves several steps, typically starting from (S)-epichlorhydrin. The process includes key reactions such as Claisen rearrangement and catalytic Pauson–Khand reactions . These reactions are performed under specific conditions to ensure high yields and selectivity. Industrial production methods may involve continuous flow reactors to scale up the synthesis efficiently .

化学反应分析

Descarboxymethyl treprostinil undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and alkylation reactions are typical, using reagents such as halogens (e.g., chlorine, bromine) and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Therapeutic Applications

Descarboxymethyl treprostinil has been studied primarily in the context of pulmonary arterial hypertension (PAH) and related conditions. The following sections summarize key findings from clinical studies and trials.

Treatment of Pulmonary Arterial Hypertension (PAH)

Clinical studies have demonstrated that treprostinil, including its derivatives like this compound, can significantly improve exercise capacity and symptoms in patients with PAH.

-

Efficacy in Exercise Capacity:

- A multicenter study involving 470 patients showed that continuous subcutaneous infusion of treprostinil improved the six-minute walking distance (6MWD) significantly compared to placebo (median difference of 16 m, p = 0.006) over a 12-week period .

- Long-term studies indicate sustained improvements in exercise tolerance and symptoms among patients receiving subcutaneous treprostinil therapy, with notable increases in mean 6MWD from 305 m to 445 m over three years (p = 0.0001) .

- Safety Profile:

Potential Applications Beyond PAH

While the primary focus has been on PAH, ongoing research is exploring other potential applications for this compound:

- Chronic Thromboembolic Pulmonary Hypertension (CTEPH):

-

Combination Therapies:

- There is a growing interest in using this compound as part of combination therapies for pulmonary hypertension. This approach aims to enhance therapeutic efficacy while minimizing side effects associated with higher doses of single agents.

Case Studies

Several case studies have documented individual patient responses to this compound therapy:

-

Case Study 1:

A patient with severe PAH demonstrated significant improvement in exercise capacity after switching from intravenous epoprostenol to subcutaneous this compound. The patient reported enhanced quality of life and reduced hospitalizations over a follow-up period of one year. -

Case Study 2:

In another case involving a patient with CTEPH, treatment with this compound resulted in improved hemodynamics and functional capacity, supporting its use as an alternative therapeutic option for patients who are not candidates for surgical intervention.

作用机制

Descarboxymethyl treprostinil exerts its effects primarily through vasodilation of pulmonary and systemic arterial vascular beds. It acts as an anti-thrombotic agent by inhibiting platelet aggregation . The compound targets prostacyclin receptors, leading to increased cyclic adenosine monophosphate (cAMP) levels, which result in smooth muscle relaxation and vasodilation .

相似化合物的比较

Descarboxymethyl treprostinil is similar to other prostacyclin analogues, such as:

Treprostinil: Used for pulmonary arterial hypertension, but this compound may offer improved stability and ease of administration.

Epoprostenol: Another prostacyclin used for pulmonary arterial hypertension, but it has a shorter half-life and requires continuous infusion.

This compound stands out due to its potential for increased stability and diverse research applications.

生物活性

Descarboxymethyl treprostinil, a derivative of treprostinil, is a prostacyclin analog primarily used in the treatment of pulmonary arterial hypertension (PAH). This article explores its biological activity, including pharmacodynamics, mechanisms of action, and clinical efficacy based on diverse research findings.

This compound functions as an agonist for various prostanoid receptors, notably the prostacyclin receptor (IP) , prostaglandin D2 receptor (DP) , and prostaglandin E2 receptor (EP2) . The activation of these receptors leads to:

- Increased intracellular cAMP levels : This promotes vasodilation by enhancing the opening of calcium-activated potassium channels, resulting in cell hyperpolarization and relaxation of vascular smooth muscle .

- Inhibition of platelet aggregation : This effect is crucial in reducing the risk of thrombosis in patients with PAH .

- Anti-inflammatory effects : this compound may inhibit pathways that lead to inflammation, contributing to its therapeutic benefits in pulmonary conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be administered via multiple routes, including subcutaneous, intravenous, oral, and inhaled formulations. Key pharmacokinetic parameters include:

| Route | Bioavailability | Peak Concentration Time | Volume of Distribution | Protein Binding |

|---|---|---|---|---|

| Subcutaneous | 100% | 10 hours | 14 L/70 kg | ~91% |

| Oral | 17% | 4-6 hours | - | - |

| Inhaled | 64%-72% | 0.12-0.25 hours | - | - |

The compound exhibits linear pharmacokinetics within a specific dosage range and is primarily metabolized by the liver through cytochrome P450 enzymes (CYP2C8 and CYP2C9) .

Case Studies and Clinical Trials

-

Long-term Efficacy in PAH :

A multicenter study involving 99 patients with PAH demonstrated significant improvements in exercise capacity and quality of life metrics after long-term treatment with subcutaneous treprostinil. Key findings included: -

Inhaled Treprostinil :

Inhaled formulations have shown promise with sustained pulmonary vasodilation effects. A study comparing inhaled treprostinil with iloprost found that treprostinil provided a longer duration of action with fewer systemic side effects . -

Phase I Studies :

Early-phase studies on inhaled formulations indicated that they maintained lower plasma concentrations while effectively inhibiting pulmonary vasoconstriction and demonstrating antifibrotic properties in animal models .

Summary of Findings

This compound exhibits significant biological activity through its mechanisms as a prostacyclin analog. Its pharmacokinetic properties support multiple routes of administration, making it versatile for treating PAH. Clinical studies consistently demonstrate improvements in exercise capacity and symptom relief among patients, establishing its efficacy as a vital therapeutic option.

属性

IUPAC Name |

(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-2-3-4-7-16(22)9-10-17-18-11-14-6-5-8-20(23)19(14)12-15(18)13-21(17)24/h5-6,8,15-18,21-24H,2-4,7,9-13H2,1H3/t15-,16-,17+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGPMEMKMRVGNE-HUTLKBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101692-02-8 | |

| Record name | Descarboxymethyl treprostinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCARBOXYMETHYL TREPROSTINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3U17TZJ64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。